B1577141 Defensin-related cryptdin-7

Defensin-related cryptdin-7

Cat. No.: B1577141
Attention: For research use only. Not for human or veterinary use.
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Description

Defensin-related cryptdin-7 is a mouse α-defensin, also known as a cryptdin, predominantly produced by Paneth cells in the small intestinal crypts . These peptides are synthesized as inactive precursors and are proteolytically activated by matrix metalloproteinase-7 (MMP-7) to their mature, bactericidal form . Cryptdin-7 contributes to innate mucosal immunity by being secreted into the intestinal crypt lumen, where it helps clear bacterial pathogens . Its primary mechanism of action involves disrupting microbial membranes; it undergoes strong interfacial binding onto lipid bilayers, particularly those with negatively charged phospholipids, leading to the perturbation of the membrane's integrity and function . With a sequence of LRDLVCYCRTRGCKRREHMNGTCRKGHLMYTLCCR and a disulfide-stabilized, three-stranded β-sheet core structure typical of mammalian α-defensins, it exhibits potent, broad-spectrum antimicrobial activity . Research into cryptdin-7 and related cryptdins provides crucial insights into intestinal host-defense mechanisms, microbiome regulation, and the molecular basis of antimicrobial peptide function . This product is supplied for research applications only.

Properties

bioactivity

Antimicrobial

sequence

LRDLVCYCRTRGCKRREHMNGTCRKGHLMYTLCCR

Origin of Product

United States

Biological Activities and Contributions to Host Defense in Model Systems

Immunomodulatory Roles and Host Cell Interactions (Non-Human Models)

Regulation of Ion Channels (e.g., Chloride Channel Activation by Crp2/3)

A fascinating aspect of cryptdin (B1167165) function is the ability of specific isoforms to modulate epithelial ion transport, which is crucial for maintaining fluid balance in the intestinal crypts. Research has demonstrated that certain mouse Paneth cell defensins can activate chloride (Cl⁻) secretion by forming ion-permeable channels in the apical membrane of epithelial cells. academie-sciences.frnih.gov This activity, however, is highly specific to the peptide's primary structure.

Notably, studies using human intestinal T84 cell monolayers have shown that cryptdin-2 (B1578358) (Crp2) and cryptdin-3 (Crp3) stimulate a significant and reversible Cl⁻ secretory response. nih.govresearchgate.net In contrast, other closely related isoforms, including cryptdin-1, cryptdin-4, cryptdin-5, and cryptdin-6, did not elicit this response under the same experimental conditions. nih.gov This highlights a high degree of functional specificity among cryptdin isoforms. The secretory response is believed to result from the formation of anion-conductive pores or channels by the peptides in the cell membrane. nih.gov

Currently, there is no specific evidence in the available literature to suggest that cryptdin-7 shares this ability to regulate chloride channels. The structural determinants that confer this secretagogue activity to Crp2 and Crp3, and which are absent in other tested isoforms, are not fully understood. academie-sciences.frnih.gov

Table 1: Reported Effects of Cryptdin Isoforms on Chloride Channel Activation in T84 Cells

Cryptdin Isoform Chloride Secretion Activation Reference
Cryptdin-1 Inactive nih.gov
Cryptdin-2 Active nih.gov
Cryptdin-3 Active nih.govresearchgate.net
Cryptdin-4 Inactive nih.gov
Cryptdin-5 Inactive nih.gov
Cryptdin-6 Inactive nih.gov
Cryptdin-7 Not Reported -

Contribution to Intestinal Host Defense (Animal Models)

Animal models, particularly gene-modified mice, have been instrumental in elucidating the critical role of the cryptdin family, including Crp7, in maintaining intestinal host defense. These peptides form a crucial part of the innate immune system at the mucosal surface.

Role in Mucosal Barrier Function and Homeostasis

The intestinal mucosal barrier is a complex system that segregates the host's internal environment from the vast population of luminal microbes. Cryptdins are key effectors of the chemical barrier in the small intestine. nih.govmdpi.com Secreted by Paneth cells at the base of the crypts of Lieberkühn, these antimicrobial peptides are released in high concentrations in response to bacterial stimuli. asm.orgnih.gov

Impact on Microbiota Composition and Dysbiosis

Paneth cell α-defensins are not just indiscriminate killers; they are crucial regulators of the intestinal microbial ecosystem. nih.gov The composition of the gut microbiota is shaped by the antimicrobial activity of these peptides. Studies using animal models have revealed that the absence of functional cryptdins leads to significant shifts in the microbial community, a condition known as dysbiosis.

In mice deficient in the enzyme matrix metalloproteinase-7 (MMP-7), which are unable to process procryptdins into their mature, active forms, a distinct alteration of the gut microbiota is observed. mdpi.comnih.gov These defensin-deficient mice exhibit a microbiome characterized by a significantly higher proportion of bacteria from the Firmicutes phylum and a corresponding decrease in the population of Bacteroidetes when compared to wild-type mice. mdpi.comnih.gov This demonstrates that the collective pressure exerted by the full suite of active cryptdins, including Crp7, is essential for maintaining the typical balance of these major bacterial phyla in the small intestine.

Resistance to Pathogen Challenge in Gene-Modified Animal Models (e.g., MMP-7 null mice)

The most direct evidence for the defensive role of cryptdins comes from studies involving pathogen challenges in gene-modified mice. The matrix metalloproteinase-7 (MMP-7) null mouse model has been particularly informative. MMP-7 is the enzyme responsible for the proteolytic activation of procryptdins into their mature, microbicidal forms within Paneth cell granules. nih.govnih.gov

Mice lacking the MMP-7 gene (MMP-7⁻/⁻) are consequently deficient in all mature cryptdins, including Crp7, and accumulate inactive procryptdins in their Paneth cells. asm.orgnih.gov These mice display a markedly increased susceptibility to infection by orally administered enteric pathogens. For instance, MMP-7 null mice are more vulnerable to infection with virulent Salmonella enterica serovar Typhimurium and show a decreased ability to clear orally administered non-invasive Escherichia coli compared to their wild-type counterparts. asm.orgnih.govnih.gov This impaired host defense underscores the essential, collective function of mature cryptdins in providing resistance against intestinal pathogens.

Table 2: Phenotypes of MMP-7 Null Mice Regarding Intestinal Host Defense

Feature Wild-Type (MMP-7⁺/⁺) Mice MMP-7 Null (MMP-7⁻/⁻) Mice Reference
Cryptdin Processing Normal processing of procryptdins to mature cryptdins Accumulation of inactive procryptdins; absence of mature cryptdins asm.orgnih.gov
Microbiota Composition Balanced Firmicutes/Bacteroidetes ratio Increased Firmicutes, Decreased Bacteroidetes mdpi.comnih.gov
Susceptibility to S. typhimurium Resistant Highly susceptible to oral infection asm.orgnih.govnih.gov
Clearance of E. coli Efficient clearance Impaired clearance nih.gov

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